1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone
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Overview
Description
1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, a fluorophenyl sulfonyl group, and an azoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: This step involves sulfonylation of the benzimidazole intermediate using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Azoxy Group Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone can undergo various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine
The benzimidazole core is known for its biological activity, and derivatives of this compound may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl sulfonyl group and the azoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The presence of the fluorophenyl sulfonyl group and the azoxy group distinguishes this compound from its analogs, potentially leading to unique chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, which may improve its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H15FN4O5S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(Z)-[2-[3-(4-fluorophenyl)sulfonyl-2H-benzimidazol-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
InChI |
InChI=1S/C16H15FN4O5S/c1-26-18-21(23)10-16(22)19-11-20(15-5-3-2-4-14(15)19)27(24,25)13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3/b21-18- |
InChI Key |
WDTUUAVKBRSSFE-UZYVYHOESA-N |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)\[O-] |
Canonical SMILES |
CON=[N+](CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
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